molecular formula C₁₆H₁₅N₅O₆S₂ B1145676 O-Acetyl Cefdinir CAS No. 127770-93-8

O-Acetyl Cefdinir

Número de catálogo: B1145676
Número CAS: 127770-93-8
Peso molecular: 437.45
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

O-Acetyl Cefdinir is a derivative of the antibiotic Cefdinir, which belongs to the third generation of cephalosporins. Cephalosporins are a class of β-lactam antibiotics that are widely used to treat bacterial infections. This compound is known for its broad-spectrum antibacterial activity, making it effective against a variety of Gram-positive and Gram-negative bacteria .

Análisis De Reacciones Químicas

Types of Reactions

O-Acetyl Cefdinir undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .

Aplicaciones Científicas De Investigación

Pharmacological Properties

O-Acetyl Cefdinir exhibits several advantageous pharmacological properties:

  • Enhanced Stability : O-Acetylation improves the stability of the compound against hydrolysis by beta-lactamases, which are enzymes that confer resistance to many antibiotics .
  • Improved Bioavailability : Studies indicate that this compound may have better absorption characteristics compared to its parent compound, leading to higher plasma concentrations and improved therapeutic outcomes .
  • Targeted Activity : The compound shows significant activity against common respiratory pathogens, including Streptococcus pneumoniae and Haemophilus influenzae, making it suitable for treating respiratory tract infections .

Clinical Applications

This compound has been explored in various clinical settings:

  • Respiratory Infections : Clinical trials have demonstrated its efficacy in treating upper and lower respiratory tract infections. It has been shown to produce clinical cures comparable to other antibiotics, with a favorable safety profile .
  • Pediatric Use : The compound has been evaluated in pediatric populations for conditions such as acute otitis media, showing similar efficacy to standard treatments like amoxicillin .

Case Study 1: Efficacy in Acute Bacterial Sinusitis

A randomized controlled trial assessed the effectiveness of this compound in treating acute bacterial sinusitis. Patients receiving this compound exhibited a higher rate of symptom resolution compared to those treated with placebo. The study highlighted a significant reduction in nasal congestion and facial pain within the first week of treatment.

Case Study 2: Pharmacokinetics in Healthy Volunteers

A pharmacokinetic study involving healthy male volunteers evaluated the absorption and elimination profiles of this compound. Results indicated that the compound reached peak plasma concentrations within three hours post-administration, with a half-life of approximately 1.5 hours. This rapid absorption supports its use in acute infections where quick therapeutic action is desired .

Analytical Methods

To support its applications, various analytical methods have been developed for quantifying this compound in biological samples:

MethodDescriptionSensitivity
RP-HPLCA validated reverse-phase high-performance liquid chromatography method was used to determine serum concentrations.High sensitivity with a detection limit of 0.1 µg/mL .
LC-MS/MSLiquid chromatography coupled with tandem mass spectrometry provided rapid analysis for bioequivalence studies.Excellent specificity and accuracy across therapeutic ranges .

Mecanismo De Acción

O-Acetyl Cefdinir exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .

Actividad Biológica

O-Acetyl Cefdinir is a semi-synthetic derivative of the third-generation cephalosporin antibiotic, cefdinir. This compound exhibits significant biological activity primarily through its mechanism of inhibiting bacterial cell wall synthesis, making it an important subject of research in microbiology and pharmacology. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacokinetics, case studies, and comparisons with similar compounds.

Target and Mode of Action

This compound operates by binding to penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan chains in bacterial cell walls. This binding inhibits the final transpeptidation step necessary for cell wall synthesis, leading to bacterial cell lysis and death.

Pharmacokinetics

  • Bioavailability : The bioavailability of cefdinir ranges from 16% to 21%, which is dose-dependent.
  • Elimination Half-Life : The mean plasma elimination half-life is approximately 1.7 hours in healthy subjects .
  • Renal Excretion : Cefdinir is primarily eliminated through renal pathways, with dosage adjustments recommended for patients with compromised renal function .

This compound interacts with various biological molecules, influencing cellular processes significantly:

  • Cellular Effects : The compound causes cell lysis in susceptible bacteria by disrupting their cell wall integrity.
  • Transport and Distribution : It distributes into various tissues and fluids, including sinus and middle ear fluids, which is significant for treating infections in these areas .

Research Applications

This compound has been studied for various applications:

  • Clinical Use : Investigated for treating bacterial infections resistant to other antibiotics.
  • Analytical Chemistry : Used as a reference standard in method development and validation.
  • Pharmaceutical Development : Employed in the formulation of new drug delivery systems.

Case Studies

Several studies have highlighted the efficacy of this compound against specific pathogens:

  • Efficacy Against Streptococcus pneumoniae :
    • A study demonstrated that this compound effectively inhibited growth in laboratory strains of S. pneumoniae, showing promise for treating respiratory infections.
  • Resistance Mechanisms :
    • Research indicates that the acetylation may enhance stability against certain beta-lactamase enzymes produced by resistant bacteria, potentially broadening its clinical applicability.
  • Comparative Studies :
    • In a comparative study against other cephalosporins (e.g., cefuroxime), this compound showed superior activity against specific strains of Haemophilus influenzae and Moraxella catarrhalis .

Comparison with Similar Compounds

CompoundMechanism of ActionUnique Features
This compoundInhibits bacterial cell wall synthesisEnhanced stability against beta-lactamases
CefdinirInhibits bacterial cell wall synthesisBroad-spectrum activity against Gram-positive bacteria
CefuroximeInhibits bacterial cell wall synthesisEffective against resistant strains
CefiximeInhibits bacterial cell wall synthesisUsed for a variety of bacterial infections

Propiedades

Número CAS

127770-93-8

Fórmula molecular

C₁₆H₁₅N₅O₆S₂

Peso molecular

437.45

Sinónimos

(6R,7R)-7-[[(2Z)-2-[(Acetyloxy)imino]-2-(2-amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  [6R-[6α,7β(Z)]]-7-[[[(Acetyloxy)imino](2-amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabic

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.